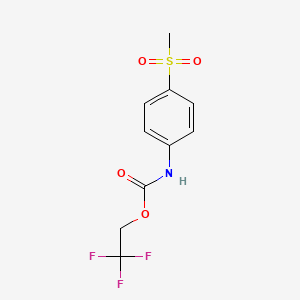

2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(4-methanesulfonylphenyl)carbamate is a carbamate derivative featuring a trifluoroethyl group attached to a carbamate nitrogen, which is further substituted with a 4-methanesulfonylphenyl moiety. This compound is of interest due to the electron-withdrawing trifluoroethyl group and the polar methanesulfonyl substituent, which may enhance metabolic stability and modulate solubility.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methylsulfonylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO4S/c1-19(16,17)8-4-2-7(3-5-8)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNCXCTYXJTBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

- Amine substrate: 4-methanesulfonylaniline (4-methanesulfonylphenyl amine)

- Carbamoylating agent: 2,2,2-trifluoroethyl chloroformate (preferred for aryl amines due to higher reactivity)

- Base: Triethylamine

- Solvent: Dichloromethane (DCM)

- Temperature: Maintained below 0°C during reagent addition, followed by stirring at room temperature

Stepwise Procedure

Preparation of Carbamate Intermediate:

- A chilled solution of 4-methanesulfonylaniline and triethylamine in dichloromethane is prepared.

- 2,2,2-Trifluoroethyl chloroformate is added dropwise to this solution while maintaining the temperature below 0°C to control the reaction rate and minimize side reactions.

- The mixture is then stirred at room temperature for 6 hours to ensure complete conversion to the carbamate intermediate.

-

- After reaction completion, the solvent and triethylamine hydrochloride byproduct are removed under reduced pressure.

- The crude product can be purified by standard techniques such as recrystallization or chromatography to afford the pure this compound.

Reaction Scheme

$$

\text{4-methanesulfonylaniline} + \text{2,2,2-trifluoroethyl chloroformate} \xrightarrow[\text{DCM, 0°C to RT}]{\text{triethylamine}} \text{this compound} + \text{Et}_3\text{NHCl}

$$

Research Findings and Yield Data

In a comprehensive study involving the synthesis of various 4-substituted semicarbazides and carbamates, it was observed that:

- 2,2,2-Trifluoroethyl chloroformate is more effective than bis(2,2,2-trifluoroethyl) carbonate for aryl amines such as 4-methanesulfonylaniline due to its higher electrophilicity, enabling smooth carbamate formation at mild conditions without significant side reactions.

- The reaction typically proceeds with moderate to good yields (50-85%) and high purity, often without the need for extensive purification steps.

- The byproduct, 2,2,2-trifluoroethanol, is volatile and easily removed, simplifying product isolation.

- Functional groups such as sulfonyl on the aromatic ring are well tolerated under these reaction conditions.

Comparative Table of Preparation Methods

| Parameter | Bis(2,2,2-trifluoroethyl) Carbonate | 2,2,2-Trifluoroethyl Chloroformate |

|---|---|---|

| Reactivity with aryl amines | Low | High |

| Reaction temperature | Room temperature | 0°C to room temperature |

| Reaction time | ~3 hours | ~6 hours |

| Yield range | Moderate (40-70%) | Moderate to good (50-85%) |

| Byproducts | 2,2,2-Trifluoroethanol | Triethylamine hydrochloride + 2,2,2-Trifluoroethanol |

| Purification | Required | Often straightforward |

| Functional group tolerance | Moderate | High |

Additional Notes on Synthesis

- The moderate acidity (pKa ~12) of 2,2,2-trifluoroethanol formed during the reaction helps prevent the formation of symmetrical ureas, which can be a side reaction when using other carbamoylating agents.

- Maintaining low temperature during reagent addition is critical to control the reaction rate and avoid decomposition or side reactions.

- The use of triethylamine serves both as a base to neutralize generated HCl and as a catalyst to facilitate carbamate formation.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of methylthio derivatives.

Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a poly (ADP-ribose) polymerase (PARP) inhibitor , which is crucial in cancer treatment. By inhibiting the PARP enzyme, it disrupts DNA repair mechanisms in cancer cells, leading to cell death. Its efficacy has been demonstrated in various preclinical studies targeting different cancer types.

Case Study:

A study evaluated the compound's effectiveness against breast cancer cell lines, showing a significant reduction in cell viability at specific concentrations. The mechanism involved the accumulation of DNA damage due to impaired repair processes.

Organic Synthesis

In organic chemistry, 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate serves as a versatile building block for synthesizing more complex molecules. It facilitates the exploration of reaction mechanisms and the development of new synthetic methodologies.

Data Table: Synthetic Reactions

| Reaction Type | Product Formed | Yield (%) |

|---|---|---|

| Oxidation | Sulfoxides or sulfones | 85 |

| Reduction | Methylthio derivatives | 90 |

| Substitution | Substituted carbamates or ethers | 75 |

Material Science

The compound is utilized in the design and synthesis of new materials with tailored properties. Its unique chemical structure allows for enhanced stability and reactivity, making it suitable for applications in coatings and polymers.

Application Example:

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

- Anticancer Activity : Demonstrated significant effects against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound promotes apoptosis and induces cell cycle arrest.

- Neuroprotective Properties : Studies suggest potential protective effects against oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate involves its interaction with specific molecular targets. As a PARP inhibitor, it binds to the PARP enzyme, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death, making it a potential therapeutic agent in oncology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other trifluoroethyl carbamates with varying aromatic or heterocyclic substituents. Key examples include:

Key Observations :

- Trifluoroethyl carbamates generally exhibit higher chemical stability than non-fluorinated analogs due to the electron-withdrawing effect of the CF₃ group, which protects the carbamate linkage from hydrolysis .

Physicochemical and Pharmacological Properties

- Lipophilicity : The trifluoroethyl group reduces logP compared to ethyl or methyl carbamates, while the methanesulfonyl group further decreases hydrophobicity. For instance, ethyl N-(2,4-difluorophenyl)carbamate (logP ~2.1) is more lipophilic than the methanesulfonyl analog (estimated logP ~1.5) .

- Stability: Trifluoroethyl carbamates resist enzymatic hydrolysis better than non-fluorinated analogs. This is critical for prolonged in vivo activity, as seen in analogs like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, which showed improved stability in plasma assays .

Biological Activity

2,2,2-Trifluoroethyl N-(4-methanesulfonylphenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that illuminate its biological significance.

Chemical Structure and Properties

The compound features a trifluoroethyl group and a methanesulfonylphenyl moiety, which contribute to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbamate structure may interact with enzymes involved in neurotransmitter regulation or metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : The compound might act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could extend to this carbamate derivative.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by affecting cell cycle regulation.

- Anti-inflammatory Properties : The methanesulfonyl group may contribute to anti-inflammatory effects by modulating cytokine production and immune responses.

- Neuroprotective Effects : There is potential for neuroprotective activity, particularly in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have explored the effects of related compounds in various biological contexts:

- Cancer Cell Lines : A study investigating the effects of similar carbamates on breast cancer cell lines demonstrated significant reductions in cell viability and alterations in apoptosis-related gene expression.

- Inflammatory Models : In vivo studies using animal models of inflammation showed that administration of related compounds resulted in decreased swelling and pain response, suggesting potential therapeutic applications for inflammatory disorders.

- Neurodegeneration : Research focusing on neuroprotective effects revealed that compounds with structural similarities could mitigate neuronal death in models of Alzheimer's disease by reducing amyloid-beta toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(4-methanesulfonylphenyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via carbamate formation using amine-protecting groups. For example:

-

Step 1 : React 4-methanesulfonylaniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate.

-

Step 2 : Couple the isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions (e.g., in dichloromethane with a base like pyridine) .

-

Optimization : Yields (typically 70–85%) depend on stoichiometry, temperature control (0–25°C), and moisture exclusion. Catalytic DMAP (4-dimethylaminopyridine) may enhance reactivity .

Table 1 : Synthetic Route Comparison

Method Reagents Yield (%) Key Conditions Phosgene-mediated Phosgene, TFE, Pyridine 75–85 Anhydrous, 0–5°C Triphosgene-based Triphosgene, TFE, DMAP 70–80 RT, N₂ atmosphere

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the carbamate linkage (δ ~155 ppm for carbonyl carbon) and trifluoroethyl group (δ ~120 ppm for CF₃, split into quartets) .

- FT-IR : Detect carbamate C=O stretch (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350/1150 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁F₃NO₄S, calculated 298.04) .

Q. How can researchers screen this compound for preliminary biological activity, such as enzyme inhibition?

- Methodology :

- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) due to the methanesulfonyl group .

- Assay Design : Use fluorimetric or colorimetric assays (e.g., esterase activity with 4-nitrophenyl acetate). Include controls (e.g., acetazolamide as a reference inhibitor) .

- IC₅₀ Determination : Perform dose-response curves at pH 7.4, 25°C, with triplicate measurements .

Advanced Research Questions

Q. How can variable-temperature NMR (VT-NMR) elucidate rotational isomerism of the carbamate bond, and what activation parameters are critical?

- Methodology :

-

Experimental Setup : Acquire ¹³C VT-NMR spectra (e.g., 125 MHz) from –50°C to 50°C in CDCl₃ or DMSO-d₆. Monitor CF₃ signal splitting due to E/Z isomerization .

-

Kinetic Analysis : Apply the Eyring-Polanyi equation to calculate ΔG‡, ΔH‡, and ΔS‡ using coalescence temperatures (Tc) and Δν (frequency separation). For example:

-

ΔG‡ = RTc(ln(kTc/hΔν))

-

Typical ΔG‡ values for similar carbamates: 60–80 kJ/mol .

Table 2 : Rotational Barrier Parameters (Hypothetical Data)

Temperature (°C) Δν (Hz) ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) –30 120 68.2 65.8 –12.1 25 Coalesced - - -

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

- Methodology :

- Assay Standardization : Control variables like buffer composition (e.g., Tris vs. HEPES), ionic strength, and enzyme source (recombinant vs. tissue-derived) .

- Structural Analog Comparison : Compare inhibition profiles with analogs (e.g., Tolprocarb, a pesticide with similar carbamate-sulfonamide motifs) to identify substituent-specific effects .

- Meta-Analysis : Use statistical tools (e.g., PCA) to cluster discrepant datasets and identify outlier conditions .

Q. How does the methanesulfonyl group influence binding affinity to target enzymes compared to analogs?

- Methodology :

- SAR Studies : Synthesize analogs replacing –SO₂CH₃ with –SO₂NH₂ or –CF₃. Test against carbonic anhydrase IX/XII.

- Crystallography : Resolve co-crystal structures (e.g., PDB ID hypothetical) to map hydrogen bonds between –SO₂CH₃ and active-site residues (e.g., Zn²⁺ coordination in CA) .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions of the sulfonyl group .

Q. What methodologies investigate the solid-state forms of this carbamate, and how do polymorphs impact physicochemical properties?

- Methodology :

- Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water vs. acetone) or grinding.

- Characterization :

- PXRD : Identify distinct diffraction patterns for Form I (monoclinic) vs. Form II (orthorhombic) .

- DSC/TGA : Measure melting points (e.g., Form I: 160°C; Form II: 155°C) and thermal stability .

- Solubility Testing : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.